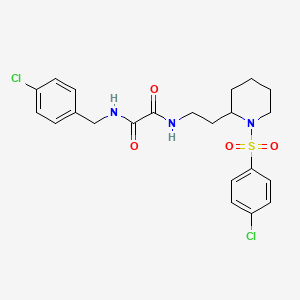

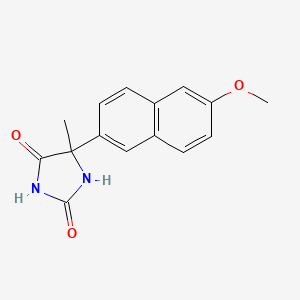

![molecular formula C15H19N3O4S2 B2868999 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide CAS No. 921542-82-7](/img/structure/B2868999.png)

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” is a chemical compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two sulfonamide groups, which are organic sulfur compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines and sulfonyl chlorides .Molecular Structure Analysis

The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has two sulfonamide groups, which consist of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the sulfonamide groups. The nitrogen atoms in the ring and the sulfonamide groups could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyridazine ring and the sulfonamide groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that it could be developed into a new class of anti-tuberculosis drugs, especially in the face of multi-drug resistant strains of the bacteria.

Anti-Microbial Activity

The pyridazine and pyridazinone derivatives, which are structurally related to this compound, exhibit a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound may also possess antimicrobial capabilities, potentially making it useful in the development of new antibiotics.

Pharmacological Diversity

Sulfonamide compounds, to which this molecule belongs, are known for their diverse pharmacological activities. They have roles in treating disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This broad spectrum of activity provides a rich area for research into the various potential applications of this compound.

Computational Chemistry

The compound has relevance in computational chemistry studies. Its structure and computational studies can provide insights into the interaction of sulfonamide compounds with biological targets, which is crucial for drug design and discovery .

Agrochemical Applications

Pyridazine derivatives are known to be used in agrochemicals. Given the structural similarity, this compound could be explored for its use in agricultural settings, possibly as a herbicide or pesticide .

Chemical Synthesis and Design

This compound can serve as a scaffold for the synthesis of highly functionalized compounds. Its derivatives can be designed and synthesized for a variety of uses, including as intermediates in organic synthesis or as building blocks for more complex chemical entities .

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-11-24(21,22)18-13-7-5-12(6-8-13)14-9-10-15(17-16-14)23(19,20)4-2/h5-10,18H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBCOUZTJUBJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

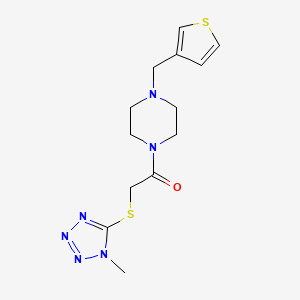

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)

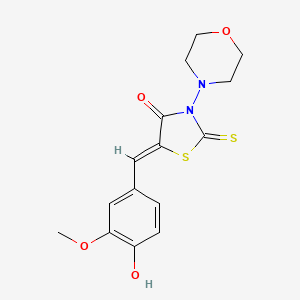

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)